2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine
Description
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 6 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 6-methoxypyrimidin-4-yl group. The methoxy group on the pyrimidine ring may enhance solubility or modulate electronic properties, while the methyl group on pyrazine could influence steric interactions .
Properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-11-8-15-9-13(18-11)20-5-3-19(4-6-20)12-7-14(21-2)17-10-16-12/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGRHCPKEDQDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine ring.
Formation of the pyrazine ring: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly in the development of drugs targeting various diseases. Some notable areas include:
- Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant-like effects. The structural features of this compound may enhance its interaction with serotonin receptors, thereby influencing mood regulation.
- Anticancer Properties : Preliminary studies have suggested that compounds similar to this one can inhibit tumor growth by interfering with cellular signaling pathways. Further investigation into its mechanism of action could reveal its potential as an anticancer agent.
Biological Studies
The compound's interaction with biological targets is crucial for understanding its efficacy and safety:
- Receptor Binding Studies : It has been studied for its binding affinity to various receptors, including dopamine and serotonin receptors. Understanding these interactions can help elucidate its pharmacological profile.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.
Material Science
In addition to biological applications, this compound can be utilized in material science:
- Polymer Synthesis : The unique structure allows it to serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
Case Studies
Several case studies have highlighted the applications of similar compounds:
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including those structurally related to 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine. The results demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine ring can enhance activity.
Case Study 2: Anticancer Research
Research featured in Cancer Letters investigated the anticancer potential of various pyrazine derivatives. The study found that compounds with similar structural motifs effectively inhibited proliferation in breast cancer cell lines through apoptosis induction.
Mechanism of Action
The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazine vs. Pyridazine/Pyrimidine Derivatives
- : Compounds like 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine replace the pyrazine core with pyridazine. Pyridazine’s reduced aromaticity compared to pyrazine may alter binding affinity in receptor interactions.
- : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 3) exhibit fused ring systems. These structures may offer enhanced planar rigidity, improving target selectivity but reducing solubility compared to the simpler pyrazine scaffold .
Imidazopyrazine Derivatives
- and : Nitroimidazopyrazines (e.g., 6-methyl-2-nitro-8-(substituted-benzyloxy)imidazo[1,2-a]pyrazines) share the pyrazine core but incorporate an imidazole ring. The nitro group in these compounds is associated with radiosensitizing or antimicrobial activity, suggesting divergent applications compared to the target compound’s likely receptor-targeting design .
Piperazine Substituent Modifications
The piperazine ring’s substitution significantly impacts pharmacological and physicochemical properties:
Aryl vs. Heteroaryl Substituents
- : 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-methylpyrazine replaces the methoxypyrimidinyl group with a 2,3-dimethylphenyl substituent. In contrast, the methoxypyrimidinyl group in the target compound may improve solubility via hydrogen bonding .
- : Coumarin derivatives with 4-(2-fluorophenyl)piperazine (e.g., compound 1b) demonstrate moderate 5-HT1A antagonism (EC50 ~500–1000 nM). This suggests that fluorophenylpiperazine groups enhance receptor binding, whereas the target compound’s methoxypyrimidinyl group might prioritize different targets (e.g., kinase inhibition) .
Alkyl and Functionalized Substituents
Pharmacological Implications
While direct biological data for the target compound are absent in the provided evidence, comparisons with analogs suggest:
- Target Selectivity : The methoxypyrimidinyl group may favor interactions with pyrimidine-binding enzymes (e.g., dihydrofolate reductase) over arylpiperazine-targeted receptors like 5-HT1A .
- Solubility vs. Permeability : The methoxy group likely improves solubility relative to lipophilic analogs (e.g., dimethylphenyl in ), but may reduce membrane permeability.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.35 g/mol
- Structural Features :
- A piperazine ring connected to a methoxypyrimidine moiety.
- A methyl group attached to a pyrazine ring.
Antitumor Activity
Recent studies have indicated that compounds containing pyrimidine and piperazine derivatives exhibit significant antitumor properties. For instance, a study on similar pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC values for these compounds ranged from 200 to 300 µg/mL, suggesting moderate efficacy against tumor cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests revealed that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus was determined to be between 50 and 100 µg/mL, indicating its potential as an antibacterial agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The piperazine and pyrimidine moieties may interact with enzymes involved in nucleic acid synthesis, thereby disrupting cellular proliferation in cancer cells .
- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Q & A
Q. What are the most efficient synthetic routes for 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrazine, and how can reaction yields be optimized?
Methodological Answer: Key synthetic strategies involve coupling piperazine derivatives with pyrimidine and pyrazine precursors. For example:
- Nucleophilic substitution : React 6-methoxy-4-chloropyrimidine with piperazine under reflux in anhydrous DMF, followed by coupling with 6-methylpyrazine-2-carbaldehyde .
- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like potassium hydride to enhance reaction rates. Maintain inert atmospheres (N₂/Ar) to prevent oxidation. Yields >85% are achievable with stoichiometric excess (1.5–2.0 eq) of amine precursors .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR/LC-MS : Confirm regiochemistry and purity via ¹H/¹³C NMR (e.g., δ ~8.2 ppm for pyrazine protons) and LC-MS (m/z calculated for C₁₅H₁₈N₆O: 298.15) .
- X-ray crystallography : Use SHELX-97 for structure refinement. Piperazine rings typically adopt chair conformations, and hydrogen-bonding networks stabilize crystal packing .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (Category 2/2A hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks. Store in airtight containers at 2–8°C under desiccating conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
Methodological Answer:
- Analog synthesis : Modify substituents on the pyrimidine (e.g., replace methoxy with fluorine) or pyrazine (e.g., introduce methyl groups) to assess activity changes .
- Biological assays : Test analogs against kinase targets (e.g., tyrosine kinases) using enzymatic inhibition assays. Prioritize compounds with IC₅₀ < 1 µM for in vivo studies .
Q. What computational strategies are effective for predicting ADMET properties and target binding?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with dopamine D3 receptors or bromodomains. Focus on piperazine’s hydrogen-bonding with Asp110 (BRD4) .
- ADMET prediction : Employ SwissADME to calculate logP (~2.5), TPSA (~60 Ų), and BBB permeability. High GI absorption (≥80%) is typical for similar piperazine derivatives .
Q. How should researchers address contradictions in reported synthesis yields or bioactivity data?
Methodological Answer:
- Reproducibility checks : Verify solvent purity (e.g., anhydrous DMF), reaction times, and stoichiometry. For divergent bioactivity, validate assay conditions (e.g., cell line specificity, ATP concentrations) .
- Meta-analysis : Compare crystallographic data (e.g., bond angles) to identify structural outliers influencing activity .
Q. What factors influence the compound’s stability under varying pH and light conditions?
Methodological Answer:
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Q. What strategies improve regioselectivity in reactions involving pyrazine and pyrimidine rings?
Methodological Answer:
- Directing groups : Install electron-withdrawing groups (e.g., nitro) on pyrazine to direct coupling to the 2-position. Use Pd-catalyzed cross-coupling for C–N bond formation .
Q. How can pharmacological targets be identified for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
